N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-4-21-17(23)16-12(7-8-26-16)20-18(21)27-10-15(22)19-13-9-11(24-2)5-6-14(13)25-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQNIZAFYLQUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thieno[3,2-d]pyrimidin-2-yl core, followed by the introduction of the 2,5-dimethoxyphenyl group and the acetamide moiety. Common reagents and conditions include:
Starting Materials: 2,5-dimethoxyaniline, ethyl acetoacetate, sulfur, and appropriate halogenating agents.
Reaction Conditions: Refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid or triethylamine.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-{[3-(3,5-Difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide ()
- Structural Differences: The pyrimidine ring at position 3 is substituted with a 3,5-difluorophenyl group instead of ethyl.
- Molecular Formula : C₂₃H₁₈F₂N₃O₃S₂.
- The unsaturated core may reduce conformational flexibility compared to the hexahydro analog.
N-(2,5-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide ()
- Structural Differences: A hexahydrobenzothieno[2,3-d]pyrimidine core replaces the thieno[3,2-d]pyrimidine system. The substituent at position 3 is 4-ethoxyphenyl, and the acetamide group is linked to a 2,5-dimethylphenyl instead of dimethoxyphenyl.
- Molecular Formula : C₂₉H₃₂N₃O₃S₂.
- The ethoxy group introduces steric bulk, which may influence receptor interactions.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Structural Differences: A simpler 1,6-dihydropyrimidin-2-yl core replaces the thieno-pyrimidine system. The substituents include 4-methyl and 2,3-dichlorophenyl groups.
- Molecular Formula : C₁₃H₁₁Cl₂N₃O₂S.
- Physical Data :
- Melting Point : 230°C.
- ¹H-NMR : δ 12.50 (NH), 10.10 (NHCO), 7.82–7.28 (aromatic protons), 6.01 (CH-5), 4.12 (SCH₂), 2.19 (CH₃).
- The absence of a thiophene ring reduces π-π stacking interactions.
N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide ()
- Structural Differences :
- A 3-(3-methoxyphenyl)methyl group is appended to the pyrimidine ring.
- The acetamide group is linked to a 2-chloro-4-methylphenyl substituent.
- Molecular Formula : C₂₃H₂₀ClN₃O₃S₂.
- Key Implications :
- The chlorine atom and methyl group on the phenyl ring may enhance steric and electronic effects, influencing target selectivity.
- The methoxybenzyl substituent introduces additional hydrogen-bonding capacity.
Comparative Analysis Table
Research Implications
- Substituent Effects :
- Electron-donating groups (e.g., methoxy in the target compound) may improve solubility but reduce receptor binding compared to electron-withdrawing groups (e.g., chlorine or fluorine).
- Saturated cores (e.g., hexahydro in ) enhance stability but may reduce planar interactions critical for enzyme inhibition.
- Unanswered Questions :
- Melting points, solubility, and bioactivity data for the target compound are unavailable, limiting direct pharmacological comparisons.
- The role of the ethyl group in the target compound’s reactivity remains speculative without experimental validation.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on available research findings.
- Molecular Formula : C23H21N3O3S2
- Molecular Weight : 451.56 g/mol
- CAS Number : 1040660-64-7
The compound is believed to exert its biological effects through several pathways:
- Inhibition of Sphingomyelinase : It has been identified as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in the metabolism of sphingolipids and is implicated in neurodegenerative diseases such as Alzheimer's disease (AD). By inhibiting nSMase2, the compound may reduce the release of exosomes that contribute to neuroinflammation and neuronal damage .
- Antioxidant Activity : Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties that can mitigate oxidative stress in cellular models .
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound showed IC50 values in the micromolar range against breast cancer and lung cancer cell lines, indicating potent cytotoxic effects .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
- Alzheimer's Disease Models : In transgenic mouse models of AD, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation. These effects correlate with the inhibition of nSMase2 activity and subsequent reduction in neuroinflammation .
Case Studies
- Study on Neuroprotection : A study involving 5XFAD mice treated with this compound showed a significant decrease in tau phosphorylation and improved memory performance in behavioral tests compared to untreated controls .
- Cancer Cell Line Efficacy : In vitro experiments demonstrated that the compound inhibited cell proliferation in several cancer lines (e.g., MCF7 for breast cancer) with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .
Safety Profile
While promising results have been observed regarding efficacy, safety assessments are critical:
- Toxicological Studies : Initial toxicity evaluations indicate that the compound has a favorable safety profile at therapeutic doses. However, long-term studies are warranted to fully elucidate its safety parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
